4-(Methoxycarbonyl)picolinic acid
Overview
Description
4-(Methoxycarbonyl)picolinic acid, also known as 4-(methoxycarbonyl)-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methoxy group.
Mechanism of Action
Target of Action
The primary targets of 4-(Methoxycarbonyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes. By disrupting zinc binding in ZFPs, this compound may affect various downstream effects related to these proteins.
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan
Result of Action
The molecular and cellular effects of this compound’s action include its antiviral activity. It has been shown to be an anti-viral in vitro and in vivo . By inhibiting the function of ZFPs, which are involved in viral replication and packaging, this compound can prevent the replication of viruses and thus inhibit their spread .
Biochemical Analysis
Biochemical Properties
Picolinic acid, a related compound, is known to have broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in vitro and in vivo . It specifically blocks the fusion of the virus envelope and the host cell membrane, preventing the virus’s genetic material from entering the host cell and starting replication .
Molecular Mechanism
Picolinic acid is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Dosage Effects in Animal Models
Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in murine BALB/c models and Syrian golden hamster models .
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxycarbonyl)picolinic acid can be synthesized through several methods. One common approach involves the esterification of picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Methoxycarbonyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Comparison with Similar Compounds
Picolinic acid: A derivative with a carboxyl group at the 2-position.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 4-(Methoxycarbonyl)picolinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methoxycarbonylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZUHWYUSSDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538019 | |
Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24195-03-7 | |
Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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